molecular formula C10H16ClN3 B2597133 1-(3-Methylpyridin-2-yl)piperazine hydrochloride CAS No. 2007909-71-7

1-(3-Methylpyridin-2-yl)piperazine hydrochloride

Cat. No.: B2597133
CAS No.: 2007909-71-7
M. Wt: 213.71
InChI Key: SBNAPZWZFDNBED-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)piperazine hydrochloride: is a chemical compound with the molecular formula C10H15N3·HCl and a molecular weight of 213.71 g/mol It is a white to off-white powder or crystalline substance that is commonly used in various scientific research applications

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine compounds with different functional groups.

Mechanism of Action

Comparison with Similar Compounds

1-(3-Methylpyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Methylpyridin-2-yl)piperazine
  • 1-(5-Methylpyridin-2-yl)piperazine hydrochloride
  • 1-(6-Methylpyridin-2-yl)piperazine

These compounds share structural similarities but differ in the position of the methyl group on the pyridine ring . The unique positioning of the methyl group in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3-methylpyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNAPZWZFDNBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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